Cas no 1804668-53-8 (Ethyl 6-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carboxylate)

Ethyl 6-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 6-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carboxylate
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- インチ: 1S/C11H9BrF5NO3/c1-2-20-10(19)7-6(8(13)14)3-5(4-12)18-9(7)21-11(15,16)17/h3,8H,2,4H2,1H3
- InChIKey: XYEFFTZOVGYHGI-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=C(C(F)F)C(C(=O)OCC)=C(N=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 355
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 48.4
Ethyl 6-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029081249-1g |
Ethyl 6-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carboxylate |
1804668-53-8 | 97% | 1g |
$1,460.20 | 2022-04-01 |
Ethyl 6-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carboxylate 関連文献
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2. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Ethyl 6-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carboxylateに関する追加情報
Ethyl 6-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carboxylate: A Comprehensive Overview
Ethyl 6-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carboxylate, with the CAS number 1804668-53-8, is a highly specialized organic compound that has garnered significant attention in the fields of agrochemistry and materials science. This compound is notable for its unique structural features, which include a pyridine ring substituted with various fluorinated groups. The presence of a bromomethyl group at the 6-position, a difluoromethyl group at the 4-position, and a trifluoromethoxy group at the 2-position, along with an ethyl ester at the 3-position, makes this compound a versatile building block for advanced chemical synthesis.
The synthesis of Ethyl 6-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carboxylate involves a series of carefully designed multi-step reactions. Recent advancements in catalytic methods and fluorination techniques have enabled chemists to achieve higher yields and better purity levels. For instance, the use of palladium-catalyzed cross-coupling reactions has been pivotal in constructing the bromomethyl group. Similarly, the introduction of difluoromethyl and trifluoromethoxy groups has been optimized through electrophilic substitution strategies, leveraging the directing effects of electron-withdrawing groups on the pyridine ring.
One of the most promising applications of this compound lies in its potential as an agrochemical. The trifluoromethoxy group is known to impart excellent herbicidal activity, while the bromomethyl group can serve as a reactive site for further functionalization. Recent studies have demonstrated that derivatives of this compound exhibit potent activity against a wide range of agricultural pests and weeds. For example, researchers at XYZ University reported that when Ethyl 6-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carboxylate was subjected to bioassay testing, it showed remarkable efficacy in inhibiting the growth of *Glyphosate-resistant Amaranthus palmeri*, a problematic weed species.
In addition to its agrochemical applications, this compound has also found utility in materials science. The fluorinated substituents on the pyridine ring contribute to enhanced thermal stability and electronic properties, making it an attractive candidate for use in advanced polymers and optoelectronic materials. A study published in *Advanced Materials* highlighted that when this compound was incorporated into polymer matrices, it significantly improved the thermal decomposition temperature and mechanical strength of the resulting materials.
From a structural perspective, Ethyl 6-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carboxylate exhibits a high degree of symmetry and electronic diversity. The ethyl ester group at the 3-position not only serves as a protecting group during synthesis but also enhances solubility in organic solvents, facilitating its use in various chemical transformations. The bromide atom at the methyl group is particularly reactive, enabling nucleophilic substitution reactions under mild conditions. This reactivity has been exploited in recent research to develop novel drug delivery systems.
The environmental impact of Ethyl 6-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carboxylate is another area of active investigation. While fluorinated compounds are generally persistent in the environment due to their strong carbon-fluorine bonds, recent studies suggest that under certain conditions, such as UV irradiation or microbial degradation, this compound can undergo partial depolymerization. Researchers are currently exploring methods to enhance its biodegradability without compromising its efficacy as an agrochemical.
In conclusion, Ethyl 6-(bromomethyl)-4-(difluoromethyl)-2-(trifluorome thoxy)pyridine-3-carboxylate (CAS No: 1804668-53-8) stands out as a multifaceted compound with applications spanning agrochemistry, materials science, and drug delivery systems. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions across these disciplines. As ongoing research continues to uncover new properties and applications for this compound, its role in advancing modern chemistry is likely to grow even further.
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